molecular formula C18H22BrN5O B4464752 4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine

4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine

Cat. No. B4464752
M. Wt: 404.3 g/mol
InChI Key: VQDRALXYLFZGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as BIBP 3226 and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of BIBP 3226 involves the selective inhibition of neuropeptide Y receptors, which are involved in the regulation of various physiological processes such as blood pressure, heart rate, and appetite. BIBP 3226 binds to the receptor and prevents neuropeptide Y from binding, thereby blocking its actions.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to have various biochemical and physiological effects. In cardiovascular research, BIBP 3226 has been shown to reduce blood pressure and heart rate. In cancer research, BIBP 3226 has been shown to inhibit the growth of tumor cells. In neuroscience research, BIBP 3226 has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using BIBP 3226 in lab experiments include its selective inhibition of neuropeptide Y receptors, which allows for the specific targeting of this pathway. However, the limitations of using BIBP 3226 include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for research involving BIBP 3226 include its potential applications in the treatment of cardiovascular diseases, cancer, and neurological disorders. Further studies are needed to determine its safety and efficacy in humans and to identify potential side effects. Additionally, the development of more selective and potent neuropeptide Y receptor inhibitors may lead to the development of more effective treatments for these conditions.

Scientific Research Applications

BIBP 3226 has been extensively studied for its potential applications in various fields such as cardiovascular diseases, cancer, and neuroscience. In cardiovascular research, BIBP 3226 has been shown to inhibit the actions of neuropeptide Y, which is involved in the regulation of blood pressure and heart rate. In cancer research, BIBP 3226 has been shown to inhibit the growth of tumor cells by blocking the actions of neuropeptide Y. In neuroscience research, BIBP 3226 has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

(4-bromophenyl)-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O/c1-3-20-18-21-13(2)12-16(22-18)23-8-10-24(11-9-23)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDRALXYLFZGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine
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4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine
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4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine
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4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine
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4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine
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4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine

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